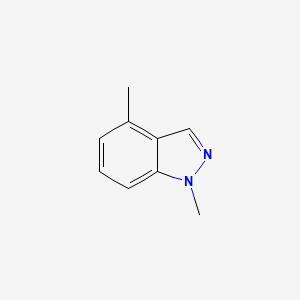

1,4-DIMETHYL-1H-INDAZOLE

Overview

Description

1,4-DIMETHYL-1H-INDAZOLE is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science. The structure of this compound consists of a fused benzene and pyrazole ring with two methyl groups attached at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-DIMETHYL-1H-INDAZOLE can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzylamine with diketones under acidic conditions. Another method includes the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed for the synthesis of substituted indazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,4-DIMETHYL-1H-INDAZOLE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indazole ring can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted indazoles, oxides, and reduced derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,4-DIMETHYL-1H-INDAZOLE has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of agrochemicals, dyes, and functional materials.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL-1H-INDAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects on cellular pathways can lead to changes in gene expression, protein function, and cellular behavior .

Comparison with Similar Compounds

1H-Indazole: A parent compound with similar structural features but lacking the methyl groups at positions 1 and 4.

2H-Indazole: Another isomer with different electronic and steric properties.

1,2-Dimethyl-1H-indazole: A closely related compound with methyl groups at different positions.

Uniqueness: 1,4-DIMETHYL-1H-INDAZOLE is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of methyl groups at the 1 and 4 positions can enhance its stability and modify its interaction with molecular targets compared to other indazole derivatives .

Biological Activity

1,4-Dimethyl-1H-indazole is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent studies.

Anticancer Activity

Numerous studies have investigated the anticancer potential of indazole derivatives, including this compound. The compound has shown significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

A study evaluated several indazole derivatives for their ability to inhibit the proliferation of human cancer cell lines such as A549 (lung cancer), HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT116 (colorectal cancer). The results indicated that many derivatives exhibited moderate inhibitory activities across these cell lines. Notably, compound 2f demonstrated strong cytostatic effects on the 4T1 mouse breast cancer cell line, inhibiting cell proliferation and colony formation in a dose-dependent manner .

Table 1: Antiproliferative Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2f | 4T1 | 1.25 |

| 2j | A549 | 0.88 |

| 6o | K562 | 5.15 |

The mechanisms underlying the anticancer activity of indazole derivatives have been explored in several studies. For instance, compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism that can suppress immune responses against tumors. This compound not only inhibited IDO1 expression but also induced apoptosis in hypopharyngeal carcinoma cells .

Apoptosis Induction

The induction of apoptosis is a critical mechanism through which many anticancer agents exert their effects. For example, compound 7 was shown to activate extracellular signal-regulated kinases (ERK) in the MAPK pathway, leading to increased apoptotic activity and reduced mobility in wound healing assays .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of indazole derivatives. The substitution patterns on the indazole core significantly influence their biological activities.

- R1 Substituents : Variations in R1 substituents led to distinct antiproliferative activities. For instance, substituents containing piperazine groups enhanced activity against specific cancer cell lines.

- R2 Substituents : Modifications at the C6 position also impacted potency; for example, adding chlorine reduced activity compared to other derivatives .

Table 2: Structure-Activity Relationships

| Compound | R1 Substituent | R2 Substituent | Activity Level |

|---|---|---|---|

| 2f | 4-(4-methylpiperazin-1-yl)phenyl | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | High |

| 2j | Amino | Pyrimidine | Moderate |

| 2k | 2-(4-ethylpiperazin-1-yl)pyrimidine | Chlorine | Low |

Case Studies

Several case studies highlight the therapeutic potential of indazole derivatives:

- Hypopharyngeal Carcinoma : Compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine effectively suppressed IDO1 expression and induced apoptosis in FaDu cells, showcasing its potential as an anticancer agent .

- Renal Cancer : A derivative with an indazole scaffold demonstrated exceptional efficacy against renal cancer through molecular docking studies that indicated favorable binding interactions with target proteins .

Properties

IUPAC Name |

1,4-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-9-8(7)6-10-11(9)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVSMTWHHPOUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NN(C2=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.